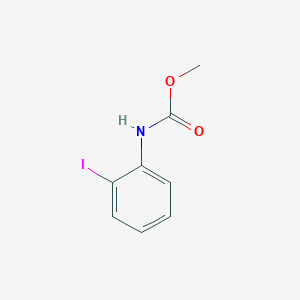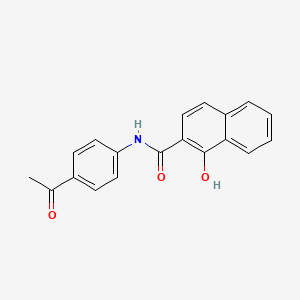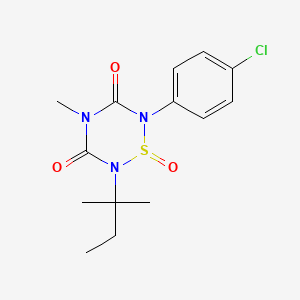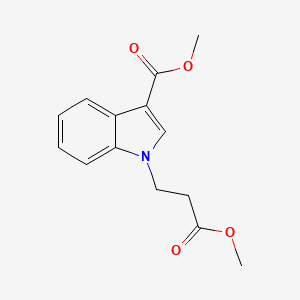
N-tert-Butyl-P-phenyl-N'-propan-2-ylphosphonic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide typically involves a multi-step process. One common method includes the reaction of tert-butylamine with phenylphosphonic dichloride under controlled conditions to form the intermediate product. This intermediate is then reacted with isopropylamine to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters. Purification steps such as crystallization and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic diamides .
Scientific Research Applications
N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in industrial processes
Mechanism of Action
The mechanism of action of N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-α-phenylnitrone: Known for its free radical scavenging activity and neuroprotective effects.
N-tert-Butyl-α-phenylnitrone oxide: Similar in structure but with different reactivity and applications.
Uniqueness
Its ability to participate in various chemical reactions and its potential biological activity make it a valuable compound in scientific research .
Properties
CAS No. |
111783-67-6 |
|---|---|
Molecular Formula |
C13H23N2OP |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
2-methyl-N-[phenyl-(propan-2-ylamino)phosphoryl]propan-2-amine |
InChI |
InChI=1S/C13H23N2OP/c1-11(2)14-17(16,15-13(3,4)5)12-9-7-6-8-10-12/h6-11H,1-5H3,(H2,14,15,16) |
InChI Key |
VDNPYPDOSZMGJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NP(=O)(C1=CC=CC=C1)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)

![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)



![1,1'-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene]](/img/structure/B14328092.png)


![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)

